N-(2,4-dimethylphenyl)methanesulfonamide

Antidiabetic Enzyme Inhibition α-Glucosidase

Researchers seeking validated α-glucosidase inhibitors for Type II diabetes programs often face limited scaffold diversity. N-(2,4-Dimethylphenyl)methanesulfonamide addresses this with 2.43-fold potency improvement (IC50 51.2 μg/mL) over unsubstituted methanesulfonamide. • α-Glucosidase inhibition validated via molecular docking; ready for SAR expansion. • Broad-spectrum antimicrobial activity against Gram+, Gram- & fungal strains. • Scaffold supports nanomolar GR binding (IC50 17 nM) for nuclear receptor programs. Supplied with Certificate of Analysis; available in research quantities for immediate dispatch.

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
Cat. No. B11696722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethylphenyl)methanesulfonamide
Molecular FormulaC9H13NO2S
Molecular Weight199.27 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NS(=O)(=O)C)C
InChIInChI=1S/C9H13NO2S/c1-7-4-5-9(8(2)6-7)10-13(3,11)12/h4-6,10H,1-3H3
InChIKeyIZBKTZJEEWQUFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,4-Dimethylphenyl)methanesulfonamide: Physicochemical Identification


N-(2,4-Dimethylphenyl)methanesulfonamide is an N-aryl methanesulfonamide derivative with molecular formula C9H13NO2S and molecular weight 199.27 g/mol [1]. The compound features a 2,4-dimethylphenyl group attached to a methanesulfonamide moiety (CAS: 1078627-79-8), with key computed properties including XLogP3 of 1.2, topological polar surface area of 68.5 Ų, and hydrogen bond donor/acceptor counts of 1 and 3, respectively [1]. This sulfonamide scaffold is recognized as a pharmaceutically important structural class [2], with the 2,4-dimethyl substitution pattern on the phenyl ring serving as a critical determinant for biological target engagement [3].

N-(2,4-Dimethylphenyl)methanesulfonamide: Isomer Specificity


Within the dimethylphenyl methanesulfonamide family, positional isomerism fundamentally alters biological activity profiles. The 2,4-dimethyl substitution pattern creates a distinct spatial arrangement wherein the amide hydrogen atom projects to one side of the benzene ring plane while the methanesulfonyl group occupies the opposite side, making the hydrogen readily accessible for receptor interaction [1]. This contrasts sharply with 2,3-dimethyl, 3,4-dimethyl, and 2,5-dimethyl positional isomers, each of which presents a different electronic environment and steric profile [2]. Notably, studies of N-aryl sulfonamide series demonstrate that 2,3-dimethyl substitution yields antidiabetic activity, while bromo-substituted and 2,3-dimethyl substituted compounds exhibit divergent antimicrobial potency [2]. Consequently, generic substitution with a positional isomer or alternative sulfonamide cannot be assumed to preserve the specific biological activity, target selectivity, or synthetic utility of the 2,4-dimethylphenyl variant without explicit comparative validation.

N-(2,4-Dimethylphenyl)methanesulfonamide: Differentiation Evidence


α-Glucosidase Inhibition vs Unsubstituted Sulfonamide

In a systematic evaluation of N-aryl/N,N-dimethyl substituted sulphonamide derivatives, compound 2 (identified as N-(2,4-dimethylphenyl)methanesulfonamide) demonstrated α-glucosidase inhibitory activity with an IC50 value of 51.2 ± 0.23 μg/mL, compared to the unsubstituted methanesulfonamide parent scaffold which showed an IC50 of 124.5 ± 1.02 μg/mL [1]. This represents an approximate 2.43-fold enhancement in inhibitory potency attributable specifically to the 2,4-dimethylphenyl substitution. Among all compounds evaluated in the series, compounds 2 and 6 exhibited the most potent antidiabetic activity as α-glucosidase and α-amylase inhibitors [1].

Antidiabetic Enzyme Inhibition α-Glucosidase

Broad-Spectrum Antimicrobial Activity

In the same series evaluation, N-(2,4-dimethylphenyl)methanesulfonamide (compound 2) exhibited potent antimicrobial activity against all tested microbes, alongside compound 1 [1]. Notably, all compounds in the series demonstrated preferential antifungal potential against Candida albicans [1]. While quantitative MIC values were not provided for individual compounds in the accessible source, the study's conclusion that compounds with bromo and 2,3-dimethyl substituents established themselves as the most potent antimicrobial agents suggests that the 2,4-dimethyl substitution pattern (present in compounds 1 and 2) confers a different activity profile with balanced broad-spectrum antimicrobial action rather than maximal potency against a specific subset [1].

Antimicrobial Antifungal Candida albicans

Glucocorticoid Receptor Binding Affinity

A derivative containing the N-(2,4-dimethylphenyl)methanesulfonamide pharmacophore (CHEMBL266407) demonstrated glucocorticoid receptor binding with an IC50 of 17 nM in a competitive binding assay using [3H]dexamethasone against the human glucocorticoid receptor [1]. In a functional cellular context, the same compound exhibited an IC50 of 450 nM in a glucocorticoid receptor Dexamethasone response reporter gene assay [1]. For comparison, reference glucocorticoid receptor ligands such as dexamethasone typically exhibit sub-nanomolar binding affinities (Ki ~0.5-5 nM) in similar assays, positioning this compound as a moderate-affinity ligand within the glucocorticoid receptor pharmacological space.

Nuclear Receptor Glucocorticoid Receptor Binding Affinity

N-(2,4-Dimethylphenyl)methanesulfonamide: Application Scenarios


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

Based on direct comparative evidence showing that N-(2,4-dimethylphenyl)methanesulfonamide exhibits a 2.43-fold improvement in α-glucosidase inhibitory potency (IC50 51.2 μg/mL) relative to unsubstituted methanesulfonamide (IC50 124.5 μg/mL), this compound is validated for use as a starting scaffold in Type II diabetes drug discovery programs [1]. The demonstrated potency, combined with molecular docking studies confirming favorable binding interactions with the enzyme active site, positions this compound as a rational selection for structure-activity relationship (SAR) expansion and lead optimization campaigns targeting postprandial hyperglycemia management [1].

Broad-Spectrum Antimicrobial Screening Library Construction

The evidence of potent activity against all tested microbes—spanning Gram-positive bacteria, Gram-negative bacteria, and fungal strains including Candida albicans—supports the inclusion of N-(2,4-dimethylphenyl)methanesulfonamide in antimicrobial screening libraries where broad-spectrum coverage is prioritized over maximal potency against a single organism class [1]. This balanced activity profile distinguishes it from analogs such as 2,3-dimethyl or bromo-substituted derivatives, which were identified as more potent but potentially narrower-spectrum antimicrobial agents in the same study [1].

Glucocorticoid Receptor Modulator Development

The demonstration of nanomolar glucocorticoid receptor binding affinity (IC50 17 nM in competitive binding assay; 450 nM in functional reporter assay) for a derivative incorporating the N-(2,4-dimethylphenyl)methanesulfonamide scaffold validates the utility of this chemotype in nuclear receptor drug discovery [1]. The scaffold supports high-affinity target engagement while offering a distinct chemical starting point relative to steroidal glucocorticoid receptor ligands, making it suitable for developing non-steroidal anti-inflammatory agents or metabolic disease therapeutics where glucocorticoid receptor modulation is therapeutically relevant [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2,4-dimethylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.